Synthalin A, chemically known as decamethylenediguanidine, is a guanidine derivative that has garnered significant attention in scientific research due to its historical use as an antidiabetic drug and its effects on pancreatic islet cells. [] It is classified as a biguanide, a class of compounds characterized by the presence of two guanidine groups linked by an alkyl chain. [, ] While Synthalin A showed initial promise as a potential oral insulin substitute, its clinical use was discontinued due to concerns regarding its toxicity. [, ] Despite this, Synthalin A remains a valuable tool in scientific research for investigating pancreatic islet cell function, glucagon regulation, and carbohydrate metabolism. [, , , , , , , , , , , , ]
Synthalin A exerts its biological effects primarily through its interactions with pancreatic islet cells. Studies have shown that Synthalin A stimulates glucagon secretion from isolated pancreatic islets in guinea pigs. [] It achieves this by directly affecting A2-cells within the islets, inhibiting their glucose oxidation rate. [] This inhibition of A2-cell glucose oxidation is thought to disrupt the normal glucose-mediated regulation of glucagon release. [] Moreover, Synthalin A has been observed to induce morphological changes and degenerative signs in pancreatic islets, indicating a cytotoxic effect on these cells. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6